Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium is a complex compound containing vanadium in its oxidation state. Vanadium is a transition metal known for its versatile oxidation states and coordination geometries. This compound is part of the oxovanadium family, which is characterized by the presence of oxo ligands that stabilize the vanadium ions in higher oxidation states .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium typically involves the reaction of vanadium pentoxide with organic ligands under controlled conditions. One common method includes the reaction of vanadium pentoxide with acetylacetone in the presence of a base, followed by the addition of hydrogen peroxide to form the oxo-vanadium complex . The reaction conditions often require a solvent such as methanol or ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other substrates.
Reduction: It can be reduced to lower oxidation states of vanadium under specific conditions.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . The reactions typically occur under mild to moderate temperatures (20-80°C) and may require solvents like water, methanol, or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or carbonates, while reduction reactions may produce lower oxidation state vanadium complexes .
Wissenschaftliche Forschungsanwendungen
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and carbon dioxide fixation.
Biology: Investigated for its potential role in enzyme mimetics and as a model for vanadium-dependent enzymes.
Industry: Utilized in the production of fine chemicals, polymers, and as a component in battery electrolytes.
Wirkmechanismus
The mechanism of action of oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium involves its ability to transfer oxygen atoms to substrates, facilitating oxidation reactions. The compound interacts with molecular targets such as organic substrates and enzymes, altering their chemical structure and activity . The pathways involved include the formation of intermediate complexes and the transfer of oxygen atoms through redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxo-bridged dinuclear oxovanadium complexes: These compounds contain two vanadium centers bridged by an oxo ligand and exhibit similar oxidation and catalytic properties.
Dioxovanadium complexes: These complexes contain two oxo ligands and are known for their high oxidation states and catalytic activity.
Uniqueness
Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other oxovanadium complexes .
Eigenschaften
Molekularformel |
C2H2O6V2 |
---|---|
Molekulargewicht |
223.92 g/mol |
IUPAC-Name |
oxalic acid;oxovanadium |
InChI |
InChI=1S/C2H2O4.2O.2V/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;;; |
InChI-Schlüssel |
BMYSXPTYZPTAMV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.O=[V].O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.